molecular formula C22H23NO2 B13821243 2,4-Bis(4-ethoxyphenyl)-6-methylpyridine

2,4-Bis(4-ethoxyphenyl)-6-methylpyridine

Cat. No.: B13821243
M. Wt: 333.4 g/mol
InChI Key: LZUFZSCKWIYHIV-UHFFFAOYSA-N
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Description

2,4-Bis(4-ethoxyphenyl)-6-methylpyridine is an organic compound belonging to the pyridine family This compound is characterized by the presence of two ethoxyphenyl groups and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-ethoxyphenyl)-6-methylpyridine typically involves the reaction of 4-ethoxybenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with ammonium acetate to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-ethoxyphenyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,4-Bis(4-ethoxyphenyl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(4-ethoxyphenyl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(4-methoxyphenyl)-6-methylpyridine
  • 2,4-Bis(4-ethoxyphenyl)-3-aza-bicyclo[3.3.1]nonan-9-one
  • 2,4-Bis(4-ethoxyphenyl)-6-[(E)-2-(4-methoxyphenyl)vinyl]pyrylium

Uniqueness

2,4-Bis(4-ethoxyphenyl)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ethoxy groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H23NO2

Molecular Weight

333.4 g/mol

IUPAC Name

2,4-bis(4-ethoxyphenyl)-6-methylpyridine

InChI

InChI=1S/C22H23NO2/c1-4-24-20-10-6-17(7-11-20)19-14-16(3)23-22(15-19)18-8-12-21(13-9-18)25-5-2/h6-15H,4-5H2,1-3H3

InChI Key

LZUFZSCKWIYHIV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NC(=C2)C)C3=CC=C(C=C3)OCC

Origin of Product

United States

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